molecular formula C13H19NO2 B1283162 (1-Benzylpyrrolidine-3,4-diyl)dimethanol CAS No. 1256106-48-5

(1-Benzylpyrrolidine-3,4-diyl)dimethanol

Cat. No. B1283162
M. Wt: 221.29 g/mol
InChI Key: HLFKLRXUZKUZOP-UHFFFAOYSA-N
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Patent
US09181277B2

Procedure details

To a solution of dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate (0.50 g) in THF (20 mL) was added LiAlH4 (3.0 eq) at 0° C. under N2. The reaction mixture was heated to the room temperature and stirred for 24 h. The reaction was quenched with water, 10% NaOH and water in turn. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was chromatographed with a silica gel column (eluting agent: 10:1 (v/v) CH2Cl2/CH3OH) to give the title compound (0.31 g, 63.79%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 222.3 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
63.79%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH:11]([C:13](OC)=[O:14])[CH:10]([C:17](OC)=[O:18])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:1]([N:8]1[CH2:12][CH:11]([CH2:13][OH:14])[CH:10]([CH2:17][OH:18])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C(=O)OC)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water, 10% NaOH and water in turn
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed with a silica gel column (eluting agent: 10:1 (v/v) CH2Cl2/CH3OH)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 63.79%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09181277B2

Procedure details

To a solution of dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate (0.50 g) in THF (20 mL) was added LiAlH4 (3.0 eq) at 0° C. under N2. The reaction mixture was heated to the room temperature and stirred for 24 h. The reaction was quenched with water, 10% NaOH and water in turn. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was chromatographed with a silica gel column (eluting agent: 10:1 (v/v) CH2Cl2/CH3OH) to give the title compound (0.31 g, 63.79%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 222.3 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
63.79%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH:11]([C:13](OC)=[O:14])[CH:10]([C:17](OC)=[O:18])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:1]([N:8]1[CH2:12][CH:11]([CH2:13][OH:14])[CH:10]([CH2:17][OH:18])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C(=O)OC)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water, 10% NaOH and water in turn
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed with a silica gel column (eluting agent: 10:1 (v/v) CH2Cl2/CH3OH)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 63.79%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09181277B2

Procedure details

To a solution of dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate (0.50 g) in THF (20 mL) was added LiAlH4 (3.0 eq) at 0° C. under N2. The reaction mixture was heated to the room temperature and stirred for 24 h. The reaction was quenched with water, 10% NaOH and water in turn. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was chromatographed with a silica gel column (eluting agent: 10:1 (v/v) CH2Cl2/CH3OH) to give the title compound (0.31 g, 63.79%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 222.3 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
63.79%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH:11]([C:13](OC)=[O:14])[CH:10]([C:17](OC)=[O:18])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:1]([N:8]1[CH2:12][CH:11]([CH2:13][OH:14])[CH:10]([CH2:17][OH:18])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C(=O)OC)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water, 10% NaOH and water in turn
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed with a silica gel column (eluting agent: 10:1 (v/v) CH2Cl2/CH3OH)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 63.79%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.